molecular formula C7H5F4NO2S B13555950 3-(Difluoromethyl)-2,6-difluorobenzenesulfonamide

3-(Difluoromethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B13555950
M. Wt: 243.18 g/mol
InChI Key: UCVDMZBHTHRYFQ-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong hydrogen bonds, which can be advantageous in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide typically involves the introduction of difluoromethyl and sulfonamide groups onto a fluorinated benzene ring. One common method is the electrophilic aromatic substitution reaction, where a difluoromethylating agent and a sulfonamide precursor are reacted with a fluorinated benzene derivative under controlled conditions. The reaction conditions often include the use of catalysts, such as metal-based catalysts, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-2,6-difluorobenzene-1-sulfonamide is unique due to the combination of its difluoromethyl and sulfonamide groups, which confer distinct chemical properties and potential biological activities. Its ability to form strong hydrogen bonds and its enhanced lipophilicity make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.18 g/mol

IUPAC Name

3-(difluoromethyl)-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C7H5F4NO2S/c8-4-2-1-3(7(10)11)5(9)6(4)15(12,13)14/h1-2,7H,(H2,12,13,14)

InChI Key

UCVDMZBHTHRYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)S(=O)(=O)N)F

Origin of Product

United States

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